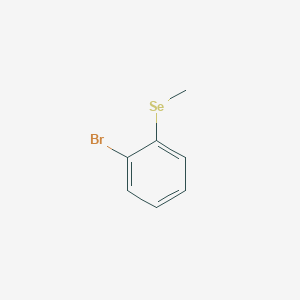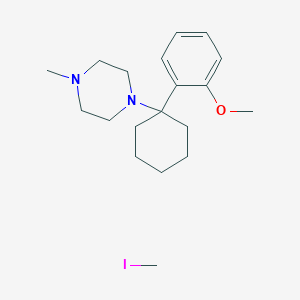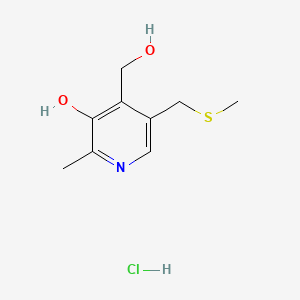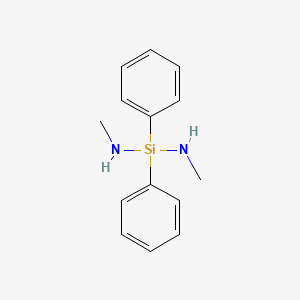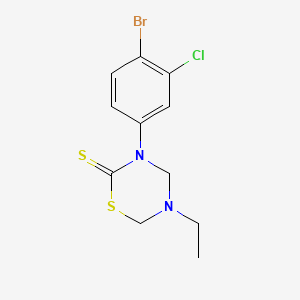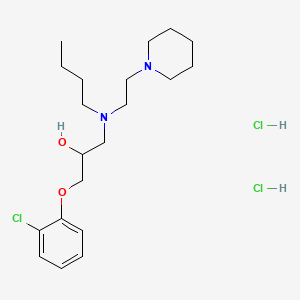
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of methoxymethyl, methyl, and propyl groups attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propyl-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-propyl-1,3-dioxane: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
5-(Hydroxymethyl)-2-methyl-5-propyl-1,3-dioxane: Contains a hydroxymethyl group instead of methoxymethyl, affecting its solubility and reactivity.
5-(Chloromethyl)-2-methyl-5-propyl-1,3-dioxane: The presence of a chloromethyl group makes it more reactive towards nucleophiles.
Uniqueness
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties such as increased solubility in organic solvents and distinct reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
22645-38-1 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
5-(methoxymethyl)-2-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-4-5-10(6-11-3)7-12-9(2)13-8-10/h9H,4-8H2,1-3H3 |
Clé InChI |
GSOKQVFYZFPRHY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(COC(OC1)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


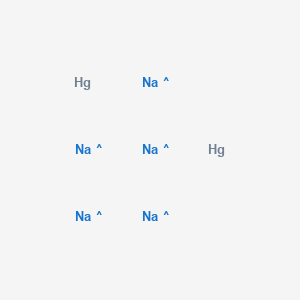

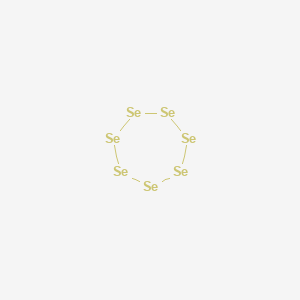
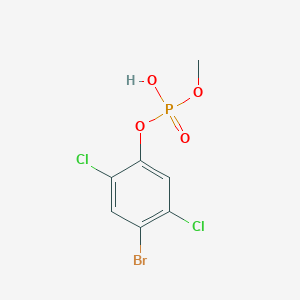
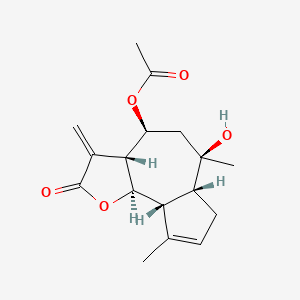

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)

